molecular formula C10H19NO2 B13625988 4-Butylpiperidine-2-carboxylic acid

4-Butylpiperidine-2-carboxylic acid

Cat. No.: B13625988
M. Wt: 185.26 g/mol
InChI Key: YJGGBMKCNMLJBD-UHFFFAOYSA-N
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Description

4-Butylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The addition of a butyl group and a carboxylic acid functional group to the piperidine ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with butyl bromide to introduce the butyl group, followed by carboxylation to introduce the carboxylic acid functional group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Another method involves the hydrolysis of nitriles or amides to form the carboxylic acid. For example, 4-butylpiperidine-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Butylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-butylpiperidin-2-one, while reduction can produce 4-butylpiperidine-2-methanol .

Scientific Research Applications

4-Butylpiperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Butylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

4-Butylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine-2-carboxylic acid: Lacks the butyl group, which may result in different chemical and biological properties.

    4-Methylpiperidine-2-carboxylic acid: Contains a methyl group instead of a butyl group, leading to differences in hydrophobicity and reactivity.

    4-Phenylpiperidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-butylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13)

InChI Key

YJGGBMKCNMLJBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCNC(C1)C(=O)O

Origin of Product

United States

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